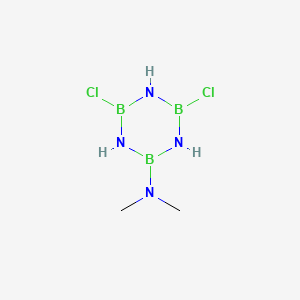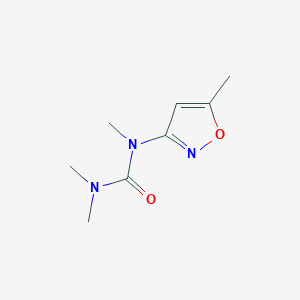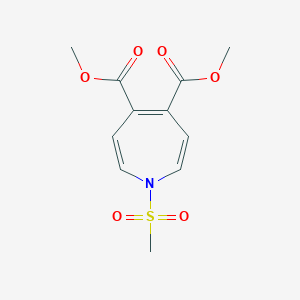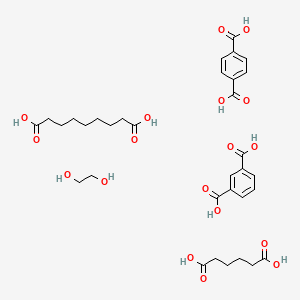
4,6-Dichloro-N,N-dimethyl-1,3,5,2,4,6-triazatriborinan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-N,N-dimethyl-1,3,5,2,4,6-triazatriborinan-2-amine is a nitrogen-rich compound that belongs to the class of triazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N,N-dimethyl-1,3,5,2,4,6-triazatriborinan-2-amine typically involves the reaction of triazine derivatives with chlorinating agents. One common method includes the use of 2,4,6-trichlorotriazine as a starting material, which is then reacted with dimethylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing advanced reactors and purification techniques to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-N,N-dimethyl-1,3,5,2,4,6-triazatriborinan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines are commonly used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield various amine derivatives, while oxidation can produce triazine oxides.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-N,N-dimethyl-1,3,5,2,4,6-triazatriborinan-2-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-N,N-dimethyl-1,3,5,2,4,6-triazatriborinan-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophilic sites in biological molecules, leading to the disruption of cellular processes.
Pathways Involved: It may inhibit key enzymes or interfere with DNA replication and repair mechanisms, contributing to its antimicrobial and anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Another nitrogen-rich triazine derivative with similar energetic properties.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: A related compound with similar structural features but different reactivity and applications.
Uniqueness
4,6-Dichloro-N,N-dimethyl-1,3,5,2,4,6-triazatriborinan-2-amine is unique due to its specific substitution pattern and high nitrogen content, which contribute to its stability and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
51310-48-6 |
|---|---|
Molekularformel |
C2H9B3Cl2N4 |
Molekulargewicht |
192.5 g/mol |
IUPAC-Name |
4,6-dichloro-N,N-dimethyl-1,3,5,2,4,6-triazatriborinan-2-amine |
InChI |
InChI=1S/C2H9B3Cl2N4/c1-11(2)5-9-3(6)8-4(7)10-5/h8-10H,1-2H3 |
InChI-Schlüssel |
AGVTZQJTBKHCSX-UHFFFAOYSA-N |
Kanonische SMILES |
B1(NB(NB(N1)Cl)Cl)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate](/img/structure/B14647331.png)

![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)


![N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14647371.png)






![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)

